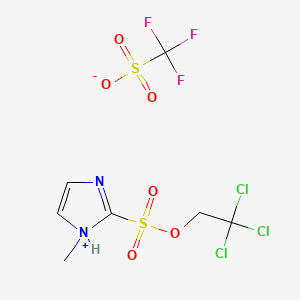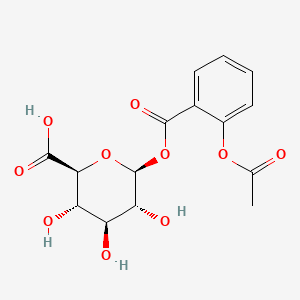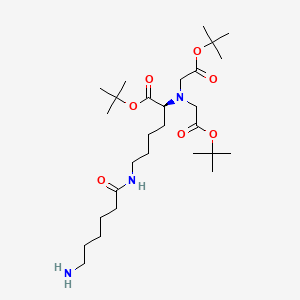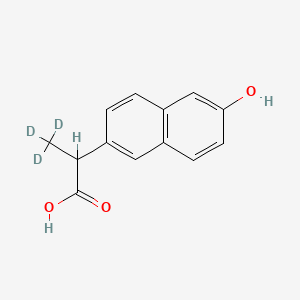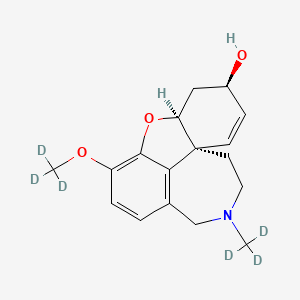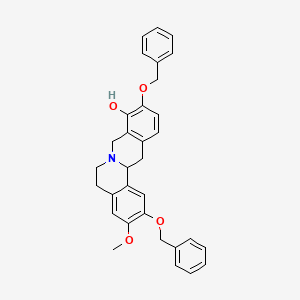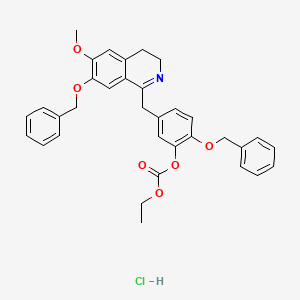
3-Methoxy Dopamine-d4 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methoxy Dopamine-d4 Hydrochloride is a stable isotope-labeled compound used in various scientific research fields. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain’s reward and pleasure systems. The compound is often used as a reference standard in pharmaceutical research and has applications in neurology, psychiatry, and other medical fields .
科学的研究の応用
3-Methoxy Dopamine-d4 Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of dopamine and its metabolites.
Biology: Employed in studies of neurotransmitter pathways and receptor interactions.
Medicine: Utilized in the development of drugs targeting neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Applied in the production of stable isotope-labeled compounds for research and development.
作用機序
Target of Action
3-Methoxy Dopamine-d4 Hydrochloride, also known as a deuterated compound of 3-Methoxy Dopamine Hydrochloride , primarily targets dopamine receptors in the brain . Dopamine is a major transmitter in the extrapyramidal system of the brain, which is crucial in regulating movement .
Mode of Action
The compound interacts with its targets in a dopamine-independent manner . The behavioral effects induced by this compound are partially mediated by the trace amine associated receptor 1 (TAAR1) . This receptor activation leads to cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays .
Biochemical Pathways
The biochemical pathways affected by this compound involve the dopaminergic system . The activation of dopamine receptors triggers slow-acting effects through G-protein coupling . Furthermore, dopamine receptors signal through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .
Pharmacokinetics
It is known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The major extracellular metabolite of dopamine, this compound, can induce behavioral effects . These effects include a temporary mild hyperactivity and a complex set of abnormal involuntary movements . Furthermore, it induces significant ERK and CREB phosphorylation in the mouse striatum, signaling events generally related to PKA-mediated cAMP accumulation .
Action Environment
The action environment of this compound is primarily the brain, where it interacts with dopamine receptors
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
3-Methoxy Dopamine-d4 Hydrochloride interacts with several enzymes and proteins. It can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Cellular Effects
The major extracellular metabolite of dopamine, this compound, can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) . It has been shown to cause a temporary mild hyperactivity with a concomitant set of abnormal movements .
Molecular Mechanism
This compound exerts its effects at the molecular level through its ability to activate TAAR1 receptors and cause cAMP accumulation as well as ERK and CREB phosphorylation in cellular assays . This indicates that it has a role in modulating cellular signaling pathways.
Temporal Effects in Laboratory Settings
It has been shown to cause a temporary mild hyperactivity with a concomitant set of abnormal movements in normal mice .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, various doses of this compound were administered intracerebroventricularly (i.c.v.) in normal and TAAR1-KO mice, and it was found that both behavioral and signaling effects of this compound were partially attenuated .
Metabolic Pathways
This compound is involved in the metabolic pathway of dopamineIt can be further metabolized by the enzyme monoamine oxidase (MAO) to form homovanillic acid (HVA), which is then typically excreted in the urine .
Transport and Distribution
It is known that dopamine, from which this compound is derived, is transported and distributed within cells and tissues through various transporters and binding proteins .
Subcellular Localization
It is known that dopamine receptors, with which this compound may interact, are found in various subcellular locations .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy Dopamine-d4 Hydrochloride typically involves the deuteration of dopamine derivatives. One common method includes the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the deuteration process .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The production process includes multiple purification steps, such as crystallization and chromatography, to isolate the desired compound .
化学反応の分析
Types of Reactions
3-Methoxy Dopamine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form deuterated analogs of dopamine.
Substitution: The methoxy group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include deuterated analogs of dopamine and its derivatives, which are used in various research applications .
類似化合物との比較
Similar Compounds
3-Methoxytyramine: A metabolite of dopamine with similar chemical properties.
3-Methoxy-4-hydroxyphenethylamine: Another dopamine derivative used in research.
Uniqueness
3-Methoxy Dopamine-d4 Hydrochloride is unique due to its stable isotope labeling, which allows for precise tracking and quantification in research studies. This feature makes it particularly valuable in pharmacokinetic and pharmacodynamic studies, where accurate measurement of compound distribution and metabolism is crucial .
特性
IUPAC Name |
4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRIOTVUTPLWLF-HGFPCDIYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
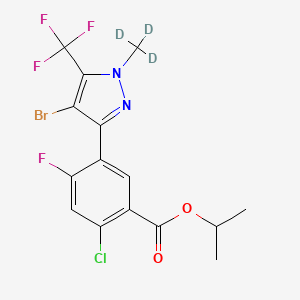

![5-[[4-[1,1,2,2-tetradeuterio-2-[5-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B563789.png)
![4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzaldehyde](/img/structure/B563790.png)
![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)
